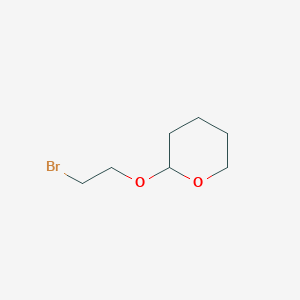

2-(2-Bromoethoxy)tetrahydro-2H-pyran

説明

Significance and Research Context in Organic Synthesis

The primary significance of 2-(2-bromoethoxy)tetrahydro-2H-pyran in organic synthesis lies in its role as a versatile building block. guidechem.com It effectively functions as a protected 2-bromoethanol (B42945) equivalent, allowing for the introduction of a hydroxyethyl (B10761427) group into a target molecule in a masked form. researchgate.net The tetrahydropyran (B127337) (THP) ether is stable under a range of conditions, including strongly basic media, organometallic reagents, and hydrides, which protects the hydroxyl functionality while the bromo- group undergoes reaction. organic-chemistry.org

This compound is a key intermediate in multi-step synthetic sequences aimed at producing complex molecules, including pharmaceuticals and agrochemicals. guidechem.comresearchgate.net The ability to introduce a two-carbon chain that can be later deprotected to reveal a primary alcohol is a valuable strategy. The bromo- substituent serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Overview of Key Research Areas and Methodologies

Research involving this compound is predominantly centered on its application in synthetic organic chemistry. A primary methodology is its use as an alkylating agent via nucleophilic substitution reactions (Sₙ2). The bromine atom is displaced by a wide range of nucleophiles, thereby attaching the protected ethoxy group to various molecular scaffolds.

Key research areas where this compound is employed include:

Synthesis of Heterocyclic Compounds: It is a reagent used in the preparation of diverse heterocyclic systems such as indoles, pyrazoles, and furan-fused compounds. sigmaaldrich.comscbt.com

Preparation of Biologically Active Molecules: The compound has been utilized in the synthesis of complex molecules with potential biological activity, including estrogen ligands bearing carborane and analogs of cardiolipin (B10847521). sigmaaldrich.comchemicalbook.com

Polymer Functionalization: Its reactivity has been harnessed to introduce functional groups into polymers.

The synthesis of this compound itself is a subject of methodological study, typically involving the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydropyran. researchgate.netchemicalbook.com Investigations have also focused on optimizing and scaling up this synthetic process to improve yield and control exothermic reactions. researchgate.net Following its use in a synthetic step, the THP protecting group is typically removed under acidic conditions to liberate the free hydroxyl group. wikipedia.orgorganic-chemistry.org

Scope and Objectives of Academic Investigation

Academic investigations concerning this compound are focused on expanding its synthetic utility and understanding its reactivity. The overarching scope is to leverage its dual functionality for the efficient construction of complex organic molecules.

The primary objectives of these academic pursuits include:

Developing Novel Synthetic Routes: Researchers aim to use this building block to create innovative and efficient pathways to valuable target molecules, particularly those with pharmaceutical potential. mdpi.com

Exploring Reactivity: Studies are conducted to explore the range of nucleophiles that can effectively displace the bromide and to optimize reaction conditions for higher yields and selectivity.

Application in Total Synthesis: A significant goal is to incorporate this reagent into the total synthesis of natural products and other complex organic structures where a protected hydroxyethyl unit is required. nih.gov

Process Development: Research is also directed at improving the synthesis of the reagent itself, focusing on making the process more efficient, safer, and scalable for broader applications. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-bromoethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884985 | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17739-45-6 | |

| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17739-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 2 Bromoethoxy Tetrahydro 2h Pyran

Established Synthetic Protocols

The established methods for synthesizing 2-(2-bromoethoxy)tetrahydro-2H-pyran are reliable and have been refined over time for both laboratory and larger-scale preparations. These protocols are centered on the principle of tetrahydropyranylation, a common strategy for protecting alcohols.

The cornerstone of this compound synthesis is the acid-catalyzed reaction between 2-bromoethanol (B42945) and dihydropyran. researchgate.net This reaction proceeds via the activation of DHP by an acid catalyst, making it susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol.

Commonly used homogeneous catalysts include p-toluenesulfonic acid (p-TsOH) and its monohydrate or pyridinium (B92312) p-toluenesulfonate (PPTS). researchgate.netguidechem.com For instance, the reaction can be carried out using p-TsOH monohydrate at 0 °C. researchgate.net PPTS is also utilized, offering milder reaction conditions which can be beneficial when dealing with sensitive substrates. guidechem.com

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, simplifying the work-up process. Amberlyst-15, an acidic ion-exchange resin, is an effective heterogeneous catalyst for this transformation. prepchem.com The reaction using Amberlyst-15 in dichloromethane (B109758) can be stirred for approximately 18 hours to achieve the desired product. prepchem.com Other solid acid catalysts, such as ammonium (B1175870) bisulfate supported on silica (B1680970) (NH4HSO4@SiO2), have been explored for the tetrahydropyranylation of alcohols in general, suggesting their potential applicability in this specific synthesis. nih.govnih.gov

The reaction is typically performed at temperatures ranging from 0 °C to room temperature. researchgate.netguidechem.com Lower temperatures are often used initially, especially during the addition of reagents, to control the exothermic nature of the reaction. researchgate.net

Table 1: Comparison of Catalytic Systems

| Catalyst | Type | Typical Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | 0 °C to room temperature | researchgate.net |

| Pyridinium p-toluenesulfonate (PPTS) | Homogeneous | 0 °C to room temperature in DCM | guidechem.com |

The choice of solvent is critical for the success of the synthesis. Dichloromethane (CH2Cl2 or DCM) is the most frequently used solvent due to its inertness under the reaction conditions and its ability to dissolve the starting materials. researchgate.netguidechem.comprepchem.com Other low-impact ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective for tetrahydropyranylation reactions in general and represent greener alternatives. nih.govd-nb.info

Significant efforts have been directed toward optimizing the reaction to maximize yield and purity while simplifying the procedure. A key optimization involves conducting the reaction neat, without any solvent. researchgate.net This approach has several advantages:

Increased Reaction Rate: The higher concentration of reactants leads to a faster reaction.

Simplified Work-up: Eliminating the solvent avoids a complex work-up and distillation process.

Higher Yield: A solvent-free process has been reported to increase the yield from approximately 88% to around 98%. researchgate.net

Reduced Waste: The absence of a solvent makes the process more environmentally friendly.

However, the neat reaction is highly exothermic and requires careful temperature control, typically by the slow, drop-wise addition of dihydropyran at a controlled temperature (e.g., 0 °C). researchgate.net After the addition is complete, the mixture is allowed to warm to room temperature. The reaction is typically quenched by adding a base like triethylamine (B128534) (TEA) to neutralize the acid catalyst. researchgate.net This optimized, solvent-free method provides a colorless product with high purity that is often ready for use in subsequent steps without further purification. researchgate.net

Table 2: Comparison of Original vs. Optimized Protocol

| Parameter | Original R&D Method | Optimized Neat Method |

|---|---|---|

| Solvent | Dichloromethane | None |

| Reaction Time | ~18 hours | ~4-5 hours |

| Yield | ~88% | ~98% |

| Work-up | Aqueous washings, distillation | Simple quenching with TEA |

| Productivity | Low (5% w/v) | High (110% w/v) |

| Waste | Significant aqueous and solvent waste | Minimal waste |

(Data synthesized from reference researchgate.net)

For laboratory-scale synthesis, modifications often focus on simplifying the procedure and improving safety and efficiency. The shift from using traditional homogeneous acids like p-TsOH to heterogeneous catalysts like Amberlyst-15 represents one such improvement. This modification simplifies the post-reaction work-up, as the catalyst can be removed by simple filtration. prepchem.com

Another significant improvement is the development of the solvent-free (neat) reaction. researchgate.net While the high exothermicity requires careful management, the benefits of shorter reaction times, higher yields, and drastically simplified work-up make it a superior method for both lab-scale and larger-scale preparations. The final product from this modified procedure is often of sufficient purity to be used directly, avoiding the need for distillation which can sometimes lead to product degradation. researchgate.net

Acid-Catalyzed Protection of 2-Bromoethanol with Dihydropyran

Advanced Synthetic Approaches

While the acid-catalyzed addition of alcohols to dihydropyran is the dominant method, the field of organic synthesis is continually evolving. For the broader class of tetrahydropyranylation reactions, advanced approaches often focus on developing milder, more selective, and environmentally benign catalytic systems. These include the use of various solid-supported catalysts and novel Lewis or Brønsted acids. researchgate.net Although specific advanced routes targeting this compound are not extensively detailed in the literature, general advancements in THP ether synthesis are applicable. These advanced methods aim to overcome challenges such as the use of corrosive acids and chlorinated solvents, which are common in established protocols. The development of recyclable catalysts and the use of "green" solvents are at the forefront of modern synthetic methodology. nih.govnih.gov

Continuous-Flow Reactor Systems in Synthesis

While specific literature detailing the synthesis of this compound in continuous-flow reactors is not extensively documented, the principles of flow chemistry are highly applicable to this reaction, particularly due to its significant exothermic nature. researchgate.netflinders.edu.au Continuous-flow systems offer substantial advantages over traditional batch reactors for managing hazardous reactions. flinders.edu.au

The key benefits of applying continuous-flow technology to this synthesis would include:

Superior Thermal Control: The high surface-area-to-volume ratio in microreactors or coiled tube reactors allows for extremely efficient heat dissipation. flinders.edu.au This would enable the reaction to be run safely at potentially higher temperatures without the risk of thermal runaway, a noted concern in the batch synthesis of this compound. researchgate.netflvc.org

Improved Mixing and Reaction Time: Continuous-flow systems provide rapid and efficient mixing, which can lead to faster reaction times and more consistent product quality. flinders.edu.au

In a hypothetical flow setup, streams of 2-bromoethanol and 3,4-dihydropyran would be pumped and mixed at a T-junction before entering a temperature-controlled reactor coil. The residence time within the coil would be precisely controlled to ensure complete reaction before the product stream is collected or directed for in-line quenching and purification.

Green Chemistry Principles in Synthesis

Efforts to align the synthesis of tetrahydropyranyl (THP) ethers, such as this compound, with the principles of green chemistry have focused on reducing waste, replacing hazardous materials, and improving energy efficiency. nih.govacs.org

Key green chemistry strategies applicable to this synthesis include:

Catalyst Selection: Traditional synthesis often employs strong mineral acids or p-toluenesulfonic acid, which can be difficult to remove and contribute to acidic waste streams. researchgate.net A greener alternative is the use of solid, recyclable acid catalysts like Amberlyst-15 ion exchange resin or ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂). nih.govprepchem.com These heterogeneous catalysts are easily filtered from the reaction mixture, simplifying the work-up and allowing for their reuse. nih.gov

Solvent Replacement: The laboratory-scale synthesis often utilizes dichloromethane, a chlorinated solvent with significant environmental and health concerns. researchgate.net Green chemistry principles advocate for its replacement with more benign alternatives. Studies on related tetrahydropyranylation reactions have demonstrated success using greener ethereal solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which are more sustainable and simplify product isolation. nih.govresearchgate.net

Atom Economy: The reaction between 2-bromoethanol and DHP is an addition reaction, which is inherently atom-economical as all atoms from the reactants are incorporated into the final product, generating no by-products in the ideal reaction. acs.org

Table 1: Comparison of Catalysts in THP Ether Synthesis

| Catalyst | Type | Advantages | Work-Up |

| p-Toluenesulfonic Acid | Homogeneous | Inexpensive, effective | Requires aqueous wash, neutralization |

| Amberlyst-15 | Heterogeneous | Recyclable, easy to remove | Simple filtration |

| NH₄HSO₄@SiO₂ | Heterogeneous | Recyclable, mild conditions | Simple filtration |

Enzymatic Catalysis (e.g., Lipase-mediated Reactions)

Enzymatic catalysis represents a frontier in green chemistry, offering high selectivity under mild reaction conditions. utupub.fi While the direct lipase-mediated synthesis of this compound is not prominently described, the use of enzymes, particularly lipases, in catalyzing the formation of related pyran structures has been demonstrated. researchgate.net Lipases, which naturally catalyze the hydrolysis of esters, can exhibit catalytic promiscuity and promote other reactions, such as multicomponent reactions to form dihydropyran derivatives. researchgate.netmdpi.com

In the context of this synthesis, a lipase (B570770) could potentially be used to catalyze the addition of the alcohol (2-bromoethanol) to the double bond of 3,4-dihydropyran. This approach would offer several advantages:

Mild Conditions: Enzymatic reactions typically run at or near room temperature and neutral pH, reducing energy consumption and avoiding the need for strong acid catalysts. utupub.fi

High Selectivity: Enzymes can offer high chemo-, regio-, and stereoselectivity, which could be beneficial in complex syntheses. utupub.fi

Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts. utupub.fi

Research in this area continues to explore the broad applicability of enzymes like Candida antarctica lipase B (CAL-B) for novel transformations, including ether synthesis. mdpi.comgoogle.com

Scale-Up Considerations and Industrial Synthesis Optimization

The transition of the synthesis of this compound from laboratory scale to industrial production presents significant challenges, primarily related to safety and process efficiency. researchgate.net The reaction is known to be rapid and highly exothermic, requiring careful management to prevent thermal runaway. researchgate.net

An initial laboratory method might involve reacting 2-bromoethanol and DHP in dichloromethane using p-toluenesulfonic acid as a catalyst, with reaction times extending up to 18 hours. researchgate.net However, upon scale-up, this process was found to be problematic, yielding a dark-colored product and involving a difficult work-up procedure. researchgate.net Process optimization led to a significantly improved and safer protocol that eliminates the need for a catalyst and solvent. researchgate.net

Exothermic Reaction Management and Control

The reaction between 2-bromoethanol and 3,4-dihydropyran is extremely fast and releases a significant amount of heat. researchgate.net Dewar and RC1 (Reaction Calorimeter) experiments confirmed the highly exothermic nature of the reaction, with a maximum temperature of 117°C reached in seconds under adiabatic conditions. researchgate.net

Effective management strategies on a larger scale include:

Controlled Addition: The primary method for controlling the exotherm is the slow, drop-wise addition of one reactant (3,4-dihydropyran) to the other (2-bromoethanol). researchgate.net

Temperature Control: The reaction vessel is cooled, typically to 0°C, before and during the addition of DHP to dissipate the heat generated. researchgate.net Maintaining a controlled temperature range (e.g., 0-25°C) is crucial for preventing side reactions and product degradation, which can lead to discoloration. researchgate.net

Elimination of Catalyst: The optimized process demonstrates that the reaction proceeds efficiently without an acid catalyst, which also helps to control the reaction rate and prevent the formation of impurities. researchgate.net

Table 2: Optimized vs. Original Synthesis Parameters

| Parameter | Original R&D Method | Optimized Scale-Up Process |

| Catalyst | p-Toluenesulfonic acid | None |

| Solvent | Dichloromethane | None |

| Temperature | Cooled to 0°C, then warm to RT | Maintained at 0°C during addition |

| Addition Time | ~50 minutes (for 50g scale) | ~240 minutes (for 300g scale) |

| Reaction Time | 18 hours | 1 hour post-addition |

| Yield | ~88% (after distillation) | Higher (not specified, but improved) |

Work-Up Procedures and Product Isolation

The optimized industrial process incorporates a much simpler and more effective work-up:

Quenching: After the reaction is complete, the mixture is quenched by adding triethylamine (TEA) until a neutral pH (pH 7) is reached. This step neutralizes any residual acidity that could cause product degradation, eliminating the need for problematic aqueous washes. researchgate.net

Direct Use: The resulting product from the optimized process is a colorless liquid that is pure enough to be used directly in the next synthetic step without requiring distillation. researchgate.net

Applications in Complex Organic Synthesis and Medicinal Chemistry

General Utility as a Building Block and Synthetic Intermediate

2-(2-Bromoethoxy)tetrahydro-2H-pyran is widely recognized as a versatile organic building block and synthetic intermediate. chemicalbook.comguidechem.comchemdad.com Its utility stems from the presence of two distinct reactive sites: the bromine atom, which is a good leaving group susceptible to nucleophilic substitution, and the THP-protected hydroxyl group. This dual functionality allows for sequential and controlled modifications, making it a crucial component in multi-step syntheses.

The compound is typically synthesized by reacting 2-bromoethanol (B42945) with 3,4-dihydro-2H-pyran (DHP). chemdad.comresearchgate.netprepchem.com This reaction is often catalyzed by an acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or an ion exchange resin like Amberlyst-15. guidechem.comprepchem.com

In medicinal chemistry, it has been employed as a key intermediate in the innovative and convergent synthesis of active pharmaceutical ingredients (APIs). researchgate.net Its ability to introduce a protected hydroxyethyl (B10761427) group onto a target molecule is a significant advantage in the synthesis of complex pharmaceuticals and other biologically active compounds like estrogen ligands and cardiolipin (B10847521) analogs. sigmaaldrich.comsigmaaldrich.com

Introduction of Hydroxyl-Protected Ethoxy Groups

A primary application of this compound is the introduction of a 2-hydroxyethyl group in a protected form. The tetrahydropyranyl (THP) group serves as an effective protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions during subsequent synthetic steps. The THP ether is stable under a variety of conditions, including those involving organometallic reagents, hydrides, and mild basic or acidic conditions.

The introduction of the protected ethoxy group is typically achieved by reacting this compound with a suitable nucleophile. The nucleophile displaces the bromide ion, forming a new carbon-nucleophile bond and incorporating the -(CH₂)₂-OTHP moiety into the molecule. After the desired synthetic transformations are complete, the THP protecting group can be readily removed under mild acidic conditions to reveal the free hydroxyl group. researchgate.net This deprotection step is often high-yielding and does not affect other sensitive functional groups in the molecule.

Synthesis of Diverse Organic Compounds

The reactivity of the bromoethyl group allows for the alkylation of a wide range of nucleophiles, leading to the synthesis of numerous classes of organic compounds. sigmaaldrich.com

Heterocyclic Compounds

This compound is a valuable reagent for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. scbt.com

Indoles

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. This compound has been utilized in the preparation of substituted indoles. sigmaaldrich.comsigmaaldrich.com The synthesis often involves the N-alkylation of an indole derivative with this compound. The resulting product, bearing the protected hydroxyethyl side chain, can then be further functionalized or deprotected to yield the final target molecule.

Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of substituted pyrazoles can be achieved using this compound. sigmaaldrich.comsigmaaldrich.com Typically, the acidic N-H of a pyrazole (B372694) ring can be alkylated with this compound in the presence of a base to introduce the (2-hydroxyethoxy) group after deprotection.

Furan-Fused Compounds

The synthesis of furan-fused compounds, which are present in various natural products and pharmacologically active molecules, can also be accomplished using this reagent. sigmaaldrich.comsigmaaldrich.com The strategy often involves the alkylation of a suitable precursor, followed by cyclization reactions to construct the furan-fused ring system. The protected hydroxyl group can be unmasked at a later stage to provide an additional site for molecular diversification.

Cardiolipin Analogs

Cardiolipin is a unique phospholipid found predominantly in mitochondrial membranes, where it plays a crucial role in mitochondrial function and structure. The synthesis of cardiolipin analogs is essential for studying its biological functions and for developing potential therapeutic agents that can modulate mitochondrial activity.

A novel approach for the synthesis of cationic cardiolipin analogs utilizes this compound as a key reagent. In this method, the synthesis of a spacer-equipped cationic cardiolipin involves the alkylation of 2-O-benzyl glycerol (B35011) with this compound in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This reaction yields 1,3-bis[(2-ethoxy tetrahydro-2H-pyran)]-2-O-benzyl glycerol. The tetrahydropyranyl (THP) protecting group is subsequently removed using a catalytic amount of hydrochloric acid in methanol (B129727) to yield the corresponding diol. These synthetic analogs, which replace the negatively charged phosphate (B84403) groups of natural cardiolipin with positively charged quaternary ammonium (B1175870) groups, are being investigated for their potential in gene therapy and drug delivery systems.

Estrogen Ligands Bearing Carborane

Estrogen receptors (ER) are important targets in the treatment of various diseases, including breast cancer and osteoporosis. The development of selective ER ligands is a significant area of medicinal chemistry research. This compound has been identified as a useful building block in the synthesis of novel estrogen ligands that incorporate a carborane cage. nih.govnih.gov

Carboranes are carbon-boron molecular clusters that offer unique three-dimensional structures and properties, making them attractive scaffolds for drug design. Research has focused on designing and synthesizing carborane-containing ligands that are highly selective for the estrogen receptor-beta (ERβ) subtype. libretexts.org In these syntheses, the ethoxy-THP portion of the reagent is used to introduce a flexible linker between the carborane cage and the phenolic part of the ligand, which is crucial for receptor binding. Docking studies have suggested that the p-carborane (B1425697) cage in these ligands plays a key role in achieving high ERβ selectivity. libretexts.org The pharmacological properties of these para-carborane ERβ selective agonists have shown promise, with some compounds exhibiting low nanomolar potency and over 200-fold selectivity for ERβ over ERα. researchgate.netuni-osnabrueck.de

Functionalization of Polymers

The modification of polymers to introduce specific functionalities is a critical process for developing new materials with tailored properties. This compound is employed in the functionalization of various polymer backbones.

Polycyclopentadithiophene Derivatives

Polycyclopentadithiophenes (PCPDTs) are a class of conjugated polymers with interesting electronic and optical properties. To enhance their functionality, such as for use in photocatalysis, carboxyl groups can be introduced onto the polymer side chains. A key step in this process involves the condensation reaction between 4H-Cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT) and this compound. scbt.com This reaction is carried out in the presence of potassium hydroxide (B78521) and a catalytic amount of potassium iodide in dimethyl sulfoxide (B87167) (DMSO). scbt.com The product, CPDT-OTHP, contains a hydroxyl group protected by the THP ether. This protecting group is stable under the alkaline conditions of the condensation reaction and can be subsequently deprotected to liberate the hydroxyl functionality for further conversion to a carboxylic acid group. scbt.com

Conjugated Polymer Synthesis

The synthesis of functionalized conjugated polymers often requires the introduction of specific side chains to control solubility, morphology, and electronic properties. The use of this compound allows for the incorporation of a protected hydroxyethyl side chain onto a monomer unit before polymerization. As described in the synthesis of PCPDT-CO₂H, the THP-protected hydroxyl group is carried through the polymerization step and then deprotected and oxidized to afford the desired carboxylic acid functionality on the final polymer. scbt.com This strategy provides a versatile method for creating functional conjugated polymers for various electronic applications.

Spin Labels for EPR Studies

Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules like proteins and nucleic acids. rsc.orgsigmaaldrich.com This method involves introducing a stable paramagnetic molecule, known as a spin label, at a specific site in the macromolecule. scbt.comsigmaaldrich.com The most commonly used spin labels are nitroxide radicals, which are attached via a covalent linker to a specific amino acid residue, often a cysteine. rsc.org

The primary role of this compound in organic synthesis is to introduce a hydroxyethyl group, with the hydroxyl function temporarily masked by a THP protecting group. epa.gov This hydroxyethyl moiety could, in principle, be further modified to create a reactive group suitable for covalent attachment to a nitroxide spin label. For instance, the terminal alcohol could be converted into a more reactive functional group, such as a mesylate, tosylate, or halide, to facilitate reaction with a functional group on the spin label. However, a review of the current literature does not provide specific examples of this compound being directly used in the synthesis or as a linker for spin labels in EPR studies. The synthesis of spin labels typically involves more direct methods and specialized linkers designed for specific attachment chemistries, such as maleimides for reaction with thiols. nih.gov

Applications in Drug Discovery and Development

This compound is a valuable heterocyclic building block for drug discovery and development. Its utility is demonstrated in its role as a key intermediate in the convergent synthesis of Active Pharmaceutical Ingredients (APIs). epa.gov The molecule's structure allows it to act as a linker, introducing a protected two-carbon spacer that can be deprotected later in the synthetic sequence to reveal a primary alcohol. This functionality is crucial for building more complex molecular architectures.

Its application in creating cardiolipin analogs for drug and gene delivery systems and in synthesizing highly selective estrogen receptor modulators highlights its importance. libretexts.org By enabling the construction of molecules with precise three-dimensional structures and functionalities, this compound contributes to the development of new therapeutic agents.

Synthesis of Novel Drug Candidates

This compound serves as a key starting material or intermediate in the synthesis of new drug candidates. guidechem.com Its utility lies in its ability to introduce a protected two-carbon hydroxyethyl linker into a target molecule. This structural motif is common in many biologically active compounds. The compound's unique structure and reactivity are considered valuable in the development of new chemical entities for therapeutic use. guidechem.com It is employed in the preparation of a range of organic compounds, including those destined for pharmaceutical applications. guidechem.com For example, it has been used in the synthesis of estrogen ligands that incorporate carboranes, demonstrating its role in creating complex and novel molecular architectures for potential drug development. chemicalbook.comsigmaaldrich.com

Inhibitors of Histone Deacetylase (HDAC)

Derivatives synthesized from this compound have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov The dysregulation of HDACs is implicated in the pathology of various cancers, making them an important target for anticancer drug development. nih.gov

Research has indicated that compounds derived from this pyran intermediate can exhibit inhibitory effects on human histone deacetylase. The synthesis of these inhibitors highlights the compound's significance in medicinal chemistry and the pursuit of new cancer therapies. The general mechanism of HDAC inhibitors involves binding to the zinc ion in the enzyme's active site, which blocks its deacetylase activity. nih.gov This leads to hyperacetylation of histones, relaxation of chromatin, and altered transcription of genes involved in processes like cell cycle arrest and apoptosis. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17739-45-6 |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 62-64 °C at 0.4 mmHg |

| Density | 1.384 g/mL at 25 °C |

This data is compiled from multiple sources. chemicalbook.comsigmaaldrich.com

Derivatives for Targeting Specific Biological Pathways

The chemical versatility of this compound allows for the creation of various derivatives designed to interact with specific biological pathways. By modifying the core structure, medicinal chemists can develop molecules that target enzymes, receptors, or other proteins involved in disease processes, potentially leading to enhanced therapeutic efficacy. The pyran ring itself is a structural motif found in numerous natural products and bioactive compounds, which have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov

The synthesis of derivatives from this bromo-compound allows for the systematic exploration of structure-activity relationships. This process is crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties. The ability to introduce a flexible, protected hydroxyethyl chain is a key advantage in designing molecules that can fit into specific binding pockets of biological targets. researchgate.net

Precursors for Therapeutically Relevant Molecules (e.g., Ticagrelor intermediates)

This compound functions as a precursor in the synthesis of therapeutically important molecules. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols because it is stable under many reaction conditions but can be readily removed when needed. researchgate.net This is particularly relevant in the multi-step synthesis of complex drugs.

One example where such a strategy is employed is in the synthesis of intermediates for Ticagrelor, a platelet aggregation inhibitor. The synthesis of Ticagrelor involves intermediates that contain a hydroxyethyl side chain. google.com Patent literature describes synthetic routes where hydroxyl groups on key intermediates are protected. google.com The tetrahydropyranyl group is cited as a suitable hydroxyl protecting group for such syntheses. google.com The use of this compound allows for the introduction of this protected hydroxyethyl moiety onto a core structure, which is later deprotected to reveal the final, active alcohol functional group required in the Ticagrelor molecule. researchgate.netgoogle.com

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Number | 17739-45-6 |

| MDL Number | MFCD01321310 |

| PubChem Substance ID | 24871122 |

| InChI Key | GCUOLJOTJRUDIZ-UHFFFAOYSA-N |

| SMILES | BrCCOC1CCCCO1 |

This data is compiled from a publicly available source. sigmaaldrich.com

Advanced Research Techniques and Computational Studies

Spectroscopic Characterization and Reaction Monitoring

Spectroscopic techniques are fundamental in the study of 2-(2-bromoethoxy)tetrahydro-2H-pyran, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton in the molecule. For instance, the protons on the tetrahydropyran (B127337) ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The anomeric proton (O-CH-O) is expected to be the most downfield of the ring protons. The protons of the bromoethoxy group would also give distinct signals, with the methylene (B1212753) group attached to the bromine atom appearing further downfield due to the deshielding effect of the halogen.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The carbon atoms of the tetrahydropyran ring and the bromoethoxy moiety would resonate at characteristic chemical shifts. The anomeric carbon, being attached to two oxygen atoms, would be the most downfield of the ring carbons.

While specific experimental NMR data for mechanistic elucidation of reactions involving this compound is not extensively detailed in the public domain, NMR is a standard technique for monitoring the progress of reactions where it is used as a reactant. For example, in a substitution reaction where the bromine atom is displaced, the disappearance of the characteristic signals of the bromoethoxy group and the appearance of new signals corresponding to the product would be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Tetrahydropyran ring protons | 1.5 - 1.9 | Multiplet |

| Tetrahydropyran ring protons (adjacent to oxygen) | 3.4 - 3.9 | Multiplet |

| Anomeric proton (O-CH-O) | 4.5 - 4.7 | Multiplet |

| -O-CH₂-CH₂-Br | 3.7 - 4.0 | Multiplet |

| -O-CH₂-CH₂-Br | 3.5 - 3.6 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Tetrahydropyran ring carbons | 20 - 31 |

| Tetrahydropyran ring carbon (adjacent to ring oxygen) | 62 - 63 |

| Anomeric carbon (O-C-O) | 98 - 100 |

| -O-CH₂-CH₂-Br | 68 - 70 |

| -O-CH₂-CH₂-Br | 30 - 32 |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and for identifying products in reactions where it is involved. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound (209.08 g/mol for C₇H₁₃BrO₂). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for ethers and alkyl halides would be expected. For example, cleavage of the C-O or C-Br bonds would lead to characteristic fragment ions. The tetrahydropyranyl group can also undergo ring-opening and subsequent fragmentation. The base peak in the mass spectrum of a related compound, 2H-Pyran, tetrahydro-2-(12-pentadecynyloxy), suggests that fragmentation of the side chain is a significant process. researchgate.net The identification of reaction products would involve comparing the mass spectra of the reaction mixture over time with that of the starting material and potential products.

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in this compound. The IR spectrum would be characterized by the presence of strong C-O stretching vibrations, typical for ethers, in the region of 1000-1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the tetrahydropyran ring and the ethyl chain would appear in the 2850-3000 cm⁻¹ region. libretexts.org A C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl group. libretexts.org

IR spectroscopy is particularly useful for monitoring reactions involving the functional groups of this compound. For instance, in a reaction where the bromo group is substituted by a hydroxyl group, the disappearance of the C-Br band and the appearance of a broad O-H band would indicate the progress of the reaction.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 3000 | Strong |

| C-O (ether) stretch | 1000 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Chromatographic Analysis in Reaction Monitoring and Purification

Chromatographic techniques are essential for the separation and purification of this compound and for monitoring the progress of reactions. Gas chromatography (GC) is a suitable method for analyzing this volatile compound. researchgate.net In a research report on the scale-up of its synthesis, GC was used to check for reaction completion. researchgate.net When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a reaction mixture, providing a powerful tool for purity assessment and byproduct analysis. shimadzu.com

For purification on a larger scale, column chromatography is often employed. In the synthesis of related pyran compounds, silica (B1680970) gel column chromatography with solvent systems like ethyl acetate (B1210297) in hexane (B92381) has been used for purification. orgsyn.org The polarity of the eluent is adjusted to achieve optimal separation of the desired product from starting materials and byproducts. Thin-layer chromatography (TLC) is typically used for rapid reaction monitoring and to determine the appropriate solvent system for column chromatography.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the properties and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations can be used to predict its reactivity.

By calculating various molecular properties and reactivity descriptors, insights into the chemical behavior of the molecule can be gained. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index. asrjetsjournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms in the ether linkages would be electron-rich (nucleophilic), while the carbon atom attached to the bromine would be electron-deficient (electrophilic) and thus susceptible to nucleophilic attack. DFT studies on related pyran derivatives have successfully used these approaches to understand their stability and reactivity. bohrium.comicrc.ac.ir

Molecular Dynamics (MD) Simulations for System Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules over time. For a flexible molecule such as this compound, MD simulations can provide significant insights into its conformational dynamics, solvation, and interactions with its environment at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of MD applied to analogous systems, such as cyclic ethers and alkyl halides, allow for a detailed projection of its systemic behavior.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, often water or an organic solvent, to mimic experimental conditions. The system's behavior is then simulated by solving Newton's equations of motion for each atom, governed by a force field that defines the potential energy of the system.

Conformational Analysis: The tetrahydropyran (THP) ring predominantly exists in a chair conformation. MD simulations can explore the energetics of the chair-twist-boat conformational transitions and determine the most stable conformations of the entire molecule. This includes the orientation of the 2-bromoethoxy substituent, which can be either axial or equatorial. The simulations can quantify the population of different conformers and the rate of interconversion between them, which is crucial for understanding its reactivity.

Solvation and Intermolecular Interactions: MD simulations excel at characterizing the solvation shell around the molecule. For this compound, this would involve analyzing the radial distribution functions of solvent molecules around the polar ether oxygen, the bromine atom, and the nonpolar hydrocarbon portions. This provides a detailed picture of how the solvent organizes around the solute, which directly influences its solubility and reactivity. The simulations can also be used to study its aggregation behavior or its interaction with other molecules, such as reactants or biological macromolecules. For instance, simulations have been effectively used to understand the role of tetrahydropyran (THP) as a solvent for plastic dissolution, demonstrating its potential as a green solvent. rsc.org

Transport Properties: From the trajectories generated by MD simulations, various dynamic properties can be calculated. These include the diffusion coefficient of the molecule in a given solvent and its rotational correlation time. These parameters are valuable for understanding its transport behavior in solution and can be compared with experimental data from techniques like nuclear magnetic resonance (NMR) spectroscopy.

The insights gained from MD simulations are foundational for building a comprehensive model of the molecule's behavior, bridging the gap between its static structure and its dynamic function in chemical and biological systems.

Theoretical Studies on Reaction Pathways

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, a primary alkyl bromide, the most characteristic reaction is the bimolecular nucleophilic substitution (SN2). Theoretical calculations can provide a quantitative understanding of the factors governing these reactions. researchgate.netmdpi.com

SN2 Reaction Mechanism: The primary bromoalkane structure of the bromoethoxy group makes it an excellent substrate for SN2 reactions. In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves in a single, concerted step, leading to an inversion of stereochemistry at the reaction center.

DFT calculations are used to map the potential energy surface (PES) for the SN2 reaction. mdpi.com Key points on the PES that are typically characterized include:

Reactants: The initial state with the nucleophile and this compound separated.

Pre-reaction Complex: A stable intermediate where the nucleophile and the substrate are held together by non-covalent interactions.

Transition State: The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state, where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken, is a key output of these calculations.

Post-reaction Complex: An intermediate formed after the transition state, where the product and the leaving group (bromide ion) are associated.

Products: The final state with the substituted product and the bromide ion separated.

The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Influence of Nucleophile and Solvent: Theoretical studies can systematically investigate how the nature of the nucleophile and the solvent affects the reaction pathway. nih.gov For example, the reaction of this compound with different nucleophiles (e.g., hydroxide (B78521), cyanide, amines) can be modeled to predict their relative reaction rates.

The solvent plays a crucial role in SN2 reactions. researchgate.netmdpi.com Theoretical models can incorporate solvent effects either implicitly, using a continuum solvent model (like the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the quantum mechanical calculation. These studies generally show that polar aprotic solvents are ideal for SN2 reactions involving anionic nucleophiles, as they can solvate the cation without strongly solvating the nucleophile, leaving it free to attack the substrate.

The following table illustrates the type of data that can be obtained from DFT calculations for a hypothetical SN2 reaction of this compound with a generic nucleophile (Nu-).

| Parameter | Description | Typical Information from DFT |

| ΔEcomplex | Energy of formation of the pre-reaction complex | Provides insight into the initial interaction strength between the nucleophile and the substrate. |

| ΔE‡ | Activation Energy | The energy barrier for the reaction; determines the reaction rate. |

| ΔErxn | Reaction Energy | The overall energy change of the reaction; indicates if the reaction is exothermic or endothermic. |

| d(Nu-C) | Nucleophile-Carbon distance | Bond distance in the transition state, indicating the degree of bond formation. |

| d(C-Br) | Carbon-Bromine distance | Bond distance in the transition state, indicating the degree of bond cleavage. |

These theoretical investigations provide a detailed, atomistic view of the reaction dynamics, complementing experimental studies and enabling the prediction of reactivity and the rational design of synthetic pathways involving this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Reactivity Patterns

The primary utility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran lies in its role as a hydroxyethylating agent via nucleophilic substitution of the bromide. However, future research is anticipated to delve into more complex and novel reaction pathways that exploit both functional ends of the molecule in concert.

Organometallic and Cross-Coupling Reactions: The bromoethyl moiety is a prime candidate for a variety of organometallic reactions. Exploration of Grignard reagent formation or participation in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions could unlock pathways to novel carbon-carbon and carbon-heteroatom bond formations. libretexts.orglibretexts.orgrsc.org This would allow for the direct introduction of the protected hydroxyethyl (B10761427) unit onto aromatic, heteroaromatic, or vinylic scaffolds, significantly broadening its synthetic utility beyond simple alkylation.

Radical Reactions: The carbon-bromine bond can also participate in radical-mediated reactions. Future studies may investigate its involvement in atom transfer radical addition (ATRA) or radical cyclization cascades. By designing substrates with appropriately positioned radical acceptors, complex heterocyclic systems could be assembled in a single, efficient step.

Tandem Reactions: A significant area of future development involves designing tandem reactions where the THP-ether and the bromoethyl group react in a programmed sequence. For instance, a reaction could be initiated at the bromoethyl group, followed by an acid-triggered deprotection of the THP ether and subsequent intramolecular cyclization. Such strategies could provide rapid access to important oxygen-containing heterocycles like substituted 1,4-dioxanes or morpholines.

Development of Asymmetric Synthesis Methodologies

The tetrahydropyran (B127337) ring in this compound contains a stereocenter at the anomeric carbon (C-2), meaning its synthesis from 3,4-dihydro-2H-pyran typically results in a racemic mixture. total-synthesis.com The development of asymmetric methodologies to control this stereocenter, or to use the compound in diastereoselective reactions, represents a significant and valuable research direction.

Catalytic Asymmetric Tetrahydropyranylation: A key area for advancement is the development of chiral catalysts that can effect the enantioselective addition of 2-bromoethanol (B42945) to 3,4-dihydro-2H-pyran. Chiral Brønsted acids or Lewis acids could create a chiral environment around the oxocarbenium ion intermediate, leading to the preferential formation of one enantiomer. organic-chemistry.org Achieving high enantiomeric excess would provide access to enantiopure building blocks, which are critical in pharmaceutical synthesis.

Diastereoselective Reactions: When the compound reacts with chiral molecules, the existing stereocenter can influence the stereochemical outcome of the reaction, even as a racemic mixture. Research into substrate-controlled diastereoselective reactions is a promising avenue. For example, using a chiral nucleophile to displace the bromide could proceed with different rates for each enantiomer, enabling a kinetic resolution. Furthermore, the THP group itself can act as a chiral auxiliary, directing subsequent reactions at other parts of the molecule. total-synthesis.com

Synthesis of Chiral Ligands: Derivatives of this compound are being explored for the preparation of chiral ligands for asymmetric catalysis. For instance, the compound has been used to synthesize chiral ligands for recyclable catalytic asymmetric transfer hydrogenation (CATH) in ionic liquids. organic-chemistry.org Future work will likely expand on this, creating a broader library of THP-containing ligands for various metal-catalyzed asymmetric transformations.

Expansion into Materials Science and Advanced Polymer Chemistry

The bifunctional nature of this compound makes it an attractive monomer or functionalizing agent for the development of advanced materials and polymers.

Functional Polymer Synthesis: The compound can be used to introduce protected hydroxyl groups onto polymer backbones or as end-capping agents. In techniques like Atom Transfer Radical Polymerization (ATRP), initiators bearing a THP-protected hydroxyl group can be synthesized, or the bromoethyl group can be used to initiate polymerization. cmu.edu Subsequent deprotection reveals the hydroxyl groups, which can then be used for further modifications, such as grafting other polymer chains or attaching bioactive molecules. This allows for the creation of well-defined block copolymers, graft polymers, and functional surfaces.

Stimuli-Responsive Materials: The acid-labile nature of the THP ether is a key feature for creating "smart" or stimuli-responsive materials. rsc.orgnih.govnih.gov Polymers incorporating this moiety could be designed to degrade or release a payload (e.g., a drug or dye) in response to a decrease in pH. This has potential applications in targeted drug delivery systems, where the acidic environment of tumor tissues or specific cellular compartments could trigger the release of a therapeutic agent.

Below is a table outlining potential polymer architectures that could be developed using this compound.

| Polymer Architecture | Synthetic Strategy | Potential Application |

| Pendant THP-protected Hydroxyl Groups | Copolymerization of a monomer derived from this compound with other vinyl monomers. | pH-responsive hydrogels, functional coatings. |

| Telechelic Polymers | Use of a bifunctional initiator derived from the compound for controlled radical polymerization. | Block copolymer synthesis, network formation. |

| Graft Copolymers | Post-polymerization modification of a polymer backbone with this compound. | Surface modification, compatibilizers. |

| Degradable Polymers | Incorporation of the THP acetal into the polymer backbone. | Biodegradable materials, transient medical devices. |

Bio-Inspired Synthesis and Biological Applications

The tetrahydropyran ring is a common motif in a vast array of natural products with significant biological activity. researchgate.netnih.gov this compound serves as a key building block in synthetic strategies that are often inspired by biosynthetic pathways.

Natural Product Synthesis: The synthesis of complex natural products often requires the strategic use of protecting groups. The THP ether is valuable in this context due to its stability under many reaction conditions and its mild removal. nih.govd-nb.inforesearchgate.netresearchgate.net Bio-inspired synthetic routes, which may involve cascade reactions or late-stage functionalizations, can leverage this compound to mask a hydroxyl group while other transformations are performed. For example, its use is documented in the synthesis of estrogen ligands bearing carborane and imaging agents for Aβ plaques associated with cerebral amyloid angiopathy. organic-chemistry.orgchemdad.com

Medicinal Chemistry Scaffolds: The protected hydroxyethyl side chain can be elaborated into various functionalities found in bioactive molecules. After substitution of the bromide, the THP group can be removed to reveal a primary alcohol, which can then be oxidized, esterified, or converted into an amine. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs. Its utility has been demonstrated in the preparation of inhibitors of human histone deacetylase and furan-fused compounds. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly relies on continuous flow chemistry and automated platforms to improve efficiency, safety, and reproducibility. flinders.edu.aunih.govsemanticscholar.org this compound and its related reactions are well-suited for integration into these next-generation systems.

Continuous Flow Synthesis: The synthesis of the compound itself, an exothermic reaction between 2-bromoethanol and 3,4-dihydro-2H-pyran, can be rendered safer and more scalable in a continuous flow reactor. researchgate.net Flow systems offer superior heat transfer and precise control over reaction time, minimizing the formation of byproducts and improving yield. jetir.orgunimi.it Subsequent reactions using the compound, such as nucleophilic substitutions, can also be translated to flow processes, allowing for multi-step sequences to be performed in a continuous, uninterrupted fashion.

Automated Synthesis Platforms: Automated synthesis platforms, which use robotics to perform reactions, purifications, and analyses, can accelerate the drug discovery process. nih.gov Reagent cartridges and pre-programmed modules for common reactions like alkylations and protecting group manipulations are becoming more common. researchgate.netprepchem.com this compound is an ideal candidate for such systems, enabling the automated synthesis of compound libraries where a THP-protected hydroxyethyl group is systematically introduced into a series of scaffolds. This high-throughput approach can rapidly generate diverse molecules for biological screening. mdpi.com

Further Advances in Green Chemistry Protocols for Synthesis and Use

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing synthetic route design. total-synthesis.comresearchgate.net Future research on this compound will undoubtedly focus on developing more environmentally benign protocols for its synthesis and application.

Sustainable Catalysts: The traditional acid catalysts used for tetrahydropyranylation (e.g., p-toluenesulfonic acid) can be corrosive and difficult to separate from the product. Research is moving towards the use of solid-supported acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, which can be easily filtered off and recycled. nih.govprepchem.com Furthermore, the development of biodegradable catalysts, such as chitosan, for the synthesis of pyran derivatives represents a significant advance in sustainable chemistry.

Greener Reaction Media: Replacing volatile organic solvents (VOCs) like dichloromethane (B109758) with more sustainable alternatives is a key goal of green chemistry. The use of ionic liquids as recyclable reaction media for tetrahydropyranylation has shown promise. jetir.orgresearchgate.nettcichemicals.comnih.gov These non-volatile solvents can facilitate the reaction and, in some cases, be recycled multiple times without loss of activity. researchgate.net Performing reactions in water or under solvent-free conditions are also highly desirable and are active areas of investigation for pyran synthesis. researchgate.netmdpi.comsemanticscholar.org

The table below summarizes green chemistry approaches applicable to the synthesis and use of this compound.

| Green Chemistry Principle | Application to this compound |

| Catalysis | Use of recyclable solid acid catalysts (e.g., Amberlyst-15, zeolites) instead of homogeneous acids. |

| Benign Solvents | Replacement of chlorinated solvents with ionic liquids, water, or solvent-free conditions. |

| Atom Economy | Development of tandem or one-pot reactions that maximize the incorporation of starting materials into the final product. |

| Energy Efficiency | Optimization of reactions to proceed at ambient temperature and pressure, potentially using flow reactors for better energy management. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Bromoethoxy)tetrahydro-2H-pyran, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting tetrahydropyran-2-ol with 1,2-dibromoethane under basic conditions (e.g., KOH) in a polar aprotic solvent like DMSO or THF. For example, in sex pheromone synthesis, the reaction is conducted at room temperature with rigorous exclusion of moisture to minimize hydrolysis . Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity (>98%) is confirmed by -NMR (e.g., δ 4.50–4.60 ppm for the tetrahydropyran oxymethylene protons) and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- -NMR : Key signals include the tetrahydropyran ring protons (δ 1.50–1.90 ppm for axial/equatorial Hs) and the bromoethoxy chain (δ 3.40–3.80 ppm for CHBr) .

- IR Spectroscopy : Stretching frequencies at ~1120 cm (C-O-C ether) and ~560 cm (C-Br) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z 222 (for CHBrO) and fragments at m/z 85 (tetrahydropyran ring) are diagnostic .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid water contact to prevent exothermic decomposition .

- First Aid : For eye exposure, rinse immediately with water for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the bromoethoxy group influence the reactivity of tetrahydropyran in subsequent synthetic transformations?

- Methodological Answer : The bromine atom serves as a leaving group, enabling nucleophilic substitutions (e.g., with Grignard reagents or amines). For example, in pheromone synthesis, the bromoethoxy moiety is displaced by alkoxide nucleophiles to form ether-linked pheromone precursors. Steric hindrance from the tetrahydropyran ring can slow SN2 reactions, favoring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) . Competing elimination is mitigated by using bulky bases like LiHMDS .

Q. What strategies resolve contradictions in reported yields for alkylation reactions involving this compound?

- Methodological Answer : Yield discrepancies often arise from solvent choice and base strength. For instance:

- High Yields (90–95%) : Achieved with anhydrous DMSO and KCO at 50°C, which enhances nucleophilicity without side reactions .

- Low Yields (<60%) : Reported in THF with weaker bases (e.g., NaHCO), likely due to incomplete deprotonation or hydrolysis . Optimization involves monitoring reaction progress via TLC (R = 0.4 in 7:3 hexane/EtOAc) and adjusting stoichiometry (1.2–1.5 eq. of base) .

Q. How can the stability of this compound under acidic or basic conditions be evaluated?

- Methodological Answer :

- Acidic Conditions : Stir the compound in 1M HCl/THF (1:1) at 25°C. Monitor by -NMR for decomposition (disappearance of δ 4.50–4.60 ppm signals) . Hydrolysis typically produces tetrahydropyran-2-ol and 1,2-dibromoethane within 2–4 hours.

- Basic Conditions : Treat with 1M NaOH/EtOH. GC-MS analysis after 1 hour reveals degradation products (e.g., ethylene glycol derivatives) . Stabilizers like BHT (0.1%) can inhibit radical-mediated decomposition .

Q. What role does this compound play in stereoselective synthesis, and how is its configuration preserved?

- Methodological Answer : The tetrahydropyran ring acts as a chiral auxiliary in asymmetric synthesis. For example, in spiroketal formation, the bromoethoxy group directs nucleophilic attack to the β-position, yielding >90% diastereomeric excess. Configuration is preserved by avoiding protic solvents and using low temperatures (-20°C) during key steps . Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) confirms enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。